2-((Tributylstannyl)thio)pyridine 1-oxide

Catalog No.
S13132803
CAS No.
30860-66-3
M.F
C17H31NOSSn
M. Wt
416.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Tributylstannyl)thio)pyridine 1-oxide

CAS Number

30860-66-3

Product Name

2-((Tributylstannyl)thio)pyridine 1-oxide

IUPAC Name

tributyl-(1-oxidopyridin-1-ium-2-yl)sulfanylstannane

Molecular Formula

C17H31NOSSn

Molecular Weight

416.2 g/mol

InChI

InChI=1S/C5H5NOS.3C4H9.Sn/c7-6-4-2-1-3-5(6)8;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

IZLTYRKHPKGVOT-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=[N+]1[O-]

2-((Tributylstannyl)thio)pyridine 1-oxide is a chemical compound featuring a pyridine ring substituted with a tributylstannyl group and a thioether functionality. Its molecular formula is C11H19NOSnC_{11}H_{19}NOSn and it has a molecular weight of approximately 368.14 g/mol. The compound can also be referred to by several synonyms, including (2-Pyridinyl)tributylstannane and 2-(Tributyltin)pyridine. It is characterized by the presence of both sulfur and tin in its structure, which contributes to its unique chemical properties and reactivity.

The chemical behavior of 2-((Tributylstannyl)thio)pyridine 1-oxide is influenced by the presence of the tributylstannyl group, which can participate in various reactions typical of organotin compounds. These reactions include:

  • Nucleophilic Substitution: The tributylstannyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other substituents onto the pyridine ring.
  • Oxidation: The thioether functionality can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.
  • Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with transition metals, forming complexes that may exhibit unique catalytic properties.

The synthesis of 2-((Tributylstannyl)thio)pyridine 1-oxide can be achieved through several methods:

  • Direct Substitution: A pyridine derivative can be reacted with tributylstannyl chloride in the presence of a base to introduce the tributylstannyl group.
  • Thioether Formation: The compound can be synthesized by reacting pyridine 1-oxide with a suitable thiol compound, followed by treatment with tributylstannyl chloride.
  • Oxidative Methods: Starting from a pyridine derivative, oxidation reactions can be employed to introduce the thioether functionality before adding the tributylstannyl group.

2-((Tributylstannyl)thio)pyridine 1-oxide finds applications in various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis, particularly in reactions requiring organotin compounds.
  • Catalysis: Its ability to form complexes with transition metals makes it useful in catalytic processes.
  • Material Science: The compound may be employed in the development of new materials due to its unique chemical properties.

Interaction studies involving 2-((Tributylstannyl)thio)pyridine 1-oxide primarily focus on its coordination with metal ions and its reactivity towards biological molecules. Research indicates that such organotin compounds can interact with proteins and nucleic acids, potentially affecting their function. Further studies are needed to elucidate the specific interactions and mechanisms involved.

Several compounds share structural similarities with 2-((Tributylstannyl)thio)pyridine 1-oxide, including:

Compound NameStructure FeaturesUnique Properties
TributylstannaneOrganotin compound without heteroatomsKnown for its reactivity as a tin source
Pyridine-N-oxidePyridine derivative with an N-oxide functional groupExhibits different reactivity due to N-oxide
2-(Tributylstannyl)thiopheneSimilar thioether structure but with a thiophene ringDifferent electronic properties compared to pyridine

These compounds highlight the versatility of organotin chemistry while showcasing the unique attributes of 2-((Tributylstannyl)thio)pyridine 1-oxide due to its specific functional groups and heterocyclic structure.

Hydrogen Bond Acceptor Count

2

Exact Mass

417.114838 g/mol

Monoisotopic Mass

417.114838 g/mol

Heavy Atom Count

21

UNII

BY493CK4H6

Dates

Last modified: 08-10-2024

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